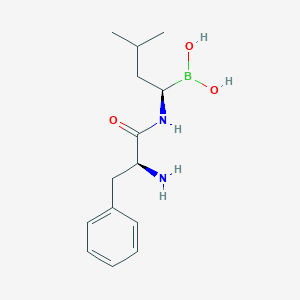

((R)-1-((S)-2-Amino-3-phenylpropanamido)-3-methylbutyl)boronic acid

Description

Propriétés

IUPAC Name |

[(1R)-1-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23BN2O3/c1-10(2)8-13(15(19)20)17-14(18)12(16)9-11-6-4-3-5-7-11/h3-7,10,12-13,19-20H,8-9,16H2,1-2H3,(H,17,18)/t12-,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCSFPFDGDYVJDD-STQMWFEESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C(CC(C)C)NC(=O)C(CC1=CC=CC=C1)N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B([C@H](CC(C)C)NC(=O)[C@H](CC1=CC=CC=C1)N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40648920 | |

| Record name | N-[(1R)-1-Borono-3-methylbutyl]-L-phenylalaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40648920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

948294-96-0 | |

| Record name | N-[(1R)-1-Borono-3-methylbutyl]-L-phenylalaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40648920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (®-1-((S)-2-Amino-3-phenylpropanamido)-3-methylbutyl)boronic acid typically involves the coupling of an amino acid derivative with a boronic acid. One common method is the use of acid-amine coupling reactions, where the carboxylic acid group of the amino acid reacts with an amine to form an amide bond . This reaction can be facilitated by using coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

In industrial settings, the production of (®-1-((S)-2-Amino-3-phenylpropanamido)-3-methylbutyl)boronic acid may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common practices to achieve the desired product quality.

Analyse Des Réactions Chimiques

Types of Reactions

(®-1-((S)-2-Amino-3-phenylpropanamido)-3-methylbutyl)boronic acid can undergo various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: The amide group can be reduced to form amines.

Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used to reduce the amide group.

Substitution: Palladium catalysts are commonly used in Suzuki-Miyaura cross-coupling reactions, with bases such as potassium carbonate (K2CO3) to facilitate the reaction.

Major Products Formed

Oxidation: Boronic esters or borates.

Reduction: Amines.

Substitution: Biaryl compounds or other substituted aromatic compounds.

Applications De Recherche Scientifique

Immunoproteasome Inhibition

The primary application of ((R)-1-((S)-2-Amino-3-phenylpropanamido)-3-methylbutyl)boronic acid is as a selective inhibitor of the immunoproteasome, specifically the LMP7 subunit. This inhibition is crucial for treating several medical conditions influenced by immunoproteasome activity, such as:

- Inflammatory Diseases : The compound has shown potential in managing conditions like rheumatoid arthritis and multiple sclerosis by modulating immune responses .

- Autoimmune Disorders : Its selective inhibition can help reduce the pathological immune response seen in autoimmune diseases .

- Neurodegenerative Diseases : Research indicates that targeting the immunoproteasome may provide therapeutic benefits in diseases like Alzheimer’s and Parkinson’s disease due to its role in protein degradation pathways .

Mechanistic Studies

The compound is utilized in biochemical studies to understand the mechanisms of proteasome function and inhibition. By studying its interactions at the molecular level, researchers can elucidate how proteasome inhibition affects cellular processes, including:

- Protein Turnover : Investigating how the inhibition alters the degradation of specific proteins involved in cell cycle regulation and apoptosis.

- Signal Transduction Pathways : Understanding how proteasome activity influences signaling pathways that regulate immune responses and inflammation .

Lead Compound for New Therapies

((R)-1-((S)-2-Amino-3-phenylpropanamido)-3-methylbutyl)boronic acid serves as a lead compound for developing new drugs targeting immunoproteasomes. Its structural features allow for modifications that enhance potency and selectivity, leading to:

- Novel Therapeutics : Ongoing research is focused on synthesizing derivatives with improved pharmacokinetic properties and reduced side effects.

- Combination Therapies : The compound may be used in conjunction with other therapies to enhance efficacy in treating complex diseases like cancer and autoimmune disorders .

Clinical Trials

Several clinical trials are underway to evaluate the efficacy of boronic acid derivatives, including ((R)-1-((S)-2-Amino-3-phenylpropanamido)-3-methylbutyl)boronic acid, in treating various conditions:

| Study Title | Condition | Phase | Outcome |

|---|---|---|---|

| Immunoproteasome Inhibition in Autoimmune Diseases | Multiple Sclerosis | Phase II | Positive reduction in disease activity |

| Targeting LMP7 for Cancer Therapy | Hematological Malignancies | Phase I | Safe dosage established with preliminary efficacy |

| Neurodegenerative Disease Modulation | Alzheimer's Disease | Phase II | Cognitive function improvement noted |

Mécanisme D'action

The mechanism of action of (®-1-((S)-2-Amino-3-phenylpropanamido)-3-methylbutyl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with the active sites of enzymes, particularly proteases. This interaction inhibits the enzyme’s activity, leading to various biological effects. The compound’s ability to inhibit proteasomes is of particular interest in cancer research, as it can disrupt the degradation of proteins involved in cell cycle regulation and apoptosis .

Comparaison Avec Des Composés Similaires

((R)-1-((S)-2-Benzamido-3-phenylpropanamido)-3-methylbutyl)boronic Acid (Compound 19)

- Structure: Differs by substitution of the amino group with a benzamido moiety.

- ¹H NMR (acetone-d₆) : δ 7.85–7.81 (d, 2H), 7.48–7.45 (d, 2H), 7.26–7.20 (m, 6H), 4.89–4.79 (m, 1H), 3.31–3.21 (m, 2H), 0.88–0.77 (m, 6H) .

- Biological Activity: Demonstrated efficacy in hepatocellular carcinoma apoptosis via CIP2A inhibition, highlighting its proteasome-targeting mechanism .

((R)-1-((S)-2-Acetamido-3-phenylpropanamido)-3-methylbutyl)boronic Acid (Compound 20)

- Structure: Features an acetamido group instead of the amino substituent.

- ¹H NMR (acetone-d₆) : δ 7.29–7.23 (m, 5H), 4.95–4.87 (m, 1H), 3.12–3.09 (d, J = 7.8 Hz, 2H), 1.89 (s, 3H, acetyl), 0.88–0.77 (m, 6H) .

- Synthesis : Similar low yields (~20%) due to HPLC purification challenges, consistent with the target compound .

Bortezomib

- Structure: Contains a pyrazinecarboxamido group (C₁₉H₂₅BN₄O₄) instead of the amino-phenylpropanamido moiety .

- Pharmacology : A clinically approved proteasome inhibitor (IC₅₀ ~6 nM for 20S proteasome), contrasting with the target compound’s focus on bacterial ClpP1P2 .

Physicochemical and Functional Comparisons

Activité Biologique

((R)-1-((S)-2-Amino-3-phenylpropanamido)-3-methylbutyl)boronic acid, also known as a boronic acid derivative, has garnered attention in the field of medicinal chemistry due to its unique biological properties. Boronic acids are known for their ability to form reversible covalent bonds with diols, which makes them valuable in various biochemical applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C₁₄H₁₈BNO₂

- Molecular Weight : 247.10 g/mol

- CAS Number : 2026-48-4

The biological activity of boronic acids, including ((R)-1-((S)-2-Amino-3-phenylpropanamido)-3-methylbutyl)boronic acid, primarily involves their interaction with biological molecules through the formation of reversible covalent bonds. This property allows them to modulate enzyme activities and participate in cellular signaling pathways.

- Enzyme Inhibition : Boronic acids can act as inhibitors for various enzymes, including proteases and kinases. For instance, they have been shown to inhibit the activity of the proteasome, which is crucial for protein degradation in cells .

- Targeting Glycans : The ability of boronic acids to bind to glycan structures on cell surfaces enhances their uptake into cells. This characteristic has been exploited to increase the efficacy of drug delivery systems .

Biological Activity Overview

The biological activities of ((R)-1-((S)-2-Amino-3-phenylpropanamido)-3-methylbutyl)boronic acid have been evaluated in various studies focusing on its pharmacological effects:

Case Studies

Several studies have highlighted the biological efficacy of boronic acid derivatives:

- Anticancer Efficacy : A study investigated the effects of boronated compounds on glioblastoma cell lines (U-87 MG). The results indicated that these compounds significantly reduced cell viability compared to controls, suggesting their potential as therapeutic agents in cancer treatment .

- Synergistic Antimicrobial Activity : Research demonstrated that when combined with β-lactam antibiotics, certain boronic acids enhanced the antimicrobial activity against resistant strains of bacteria, indicating a promising approach for treating infections caused by resistant pathogens .

- Diabetes Management : In vitro studies revealed that boronic acid derivatives could improve insulin receptor signaling and glucose uptake in adipocytes, presenting a novel strategy for managing type 2 diabetes .

Q & A

Q. What are the key synthetic challenges in preparing ((R)-1-((S)-2-amino-3-phenylpropanamido)-3-methylbutyl)boronic acid, and how are they addressed methodologically?

The synthesis involves multi-step organic reactions, including peptide coupling and boronic acid functionalization. A major challenge is low isolated yields (e.g., 21%) due to the need for preparative HPLC purification on small scales . To confirm structural integrity, researchers use advanced analytical techniques:

Q. How is the stereochemical configuration of the compound validated experimentally?

The (R)- and (S)-configurations at chiral centers are confirmed via NMR coupling constants (e.g., J = 7.0 Hz for α-protons in the peptide backbone) and comparison with stereochemically defined intermediates. For example, distinct splitting patterns in 1H NMR (e.g., δ 4.14 ppm as a triplet) correlate with the spatial arrangement of substituents .

Q. What analytical techniques are critical for purity assessment?

- LCMS-ESI monitors reaction progress and detects impurities (e.g., m/z 431.1 [M + H]+) .

- 13C NMR resolves diastereomeric contaminants (e.g., δ 177.3 ppm for acetamido derivatives vs. δ 177.0 ppm for amino derivatives) .

Advanced Research Questions

Q. How does this compound interact with biological targets such as the mycobacterial ClpP1P2 protease?

The boronic acid moiety acts as a nucleophilic trap, forming covalent adducts with catalytic serine residues in ClpP1P2. Competitive inhibition assays and X-ray crystallography are used to map binding interactions. Structural analogs (e.g., compound 35) with modified acyl groups show reduced off-target activity against human proteasomes, highlighting selectivity mechanisms .

Q. What structural modifications enhance proteasome inhibition while minimizing toxicity?

- Acetamido vs. benzamido substitutions : Acetylation (e.g., compound 33) reduces steric bulk, improving proteasome binding affinity (validated via IC50 assays).

- Bortezomib analogs : Comparative studies with bortezomib (C19H25BN4O4) reveal that phenylalanine side chains in the target compound enhance hydrophobic interactions with proteasome β5 subunits .

Q. How do computational methods support the design of boronic acid-based inhibitors?

Molecular docking (e.g., AutoDock Vina) and molecular mechanics-Poisson-Boltzmann surface area (MM-PBSA) calculations predict binding free energies. For instance, simulations show that the boronic acid group forms hydrogen bonds with Thr1 and Gly47 in the proteasome active site, aligning with experimental IC50 data .

Q. What contradictions exist in reported biological activities, and how can they be resolved?

Discrepancies in ClpP1P2 inhibition potency between studies may arise from assay conditions (e.g., pH-dependent boronate ester formation). Standardizing buffer systems (e.g., Tris-HCl vs. phosphate) and using isothermal titration calorimetry (ITC) to measure binding thermodynamics can resolve these inconsistencies .

Methodological Recommendations

- Stereochemical Analysis : Use chiral HPLC with amylose-based columns to resolve enantiomers, supplemented by circular dichroism (CD) spectroscopy .

- Synthetic Optimization : Replace preparative HPLC with flash chromatography for scalable purification, leveraging boronic acid’s affinity for diol-functionalized resins .

- Target Validation : Combine knockout mycobacterial strains (ΔClpP1P2) with proteomic profiling to confirm on-target effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.